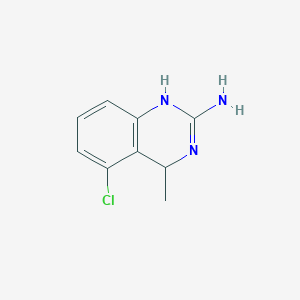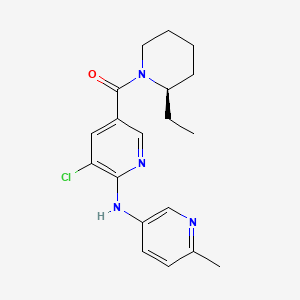
1,3-Propanediol, 2-((3-fluoranthenylmethyl)amino)-2-methyl-, hydrochloride
Descripción general
Descripción
BW-773U82, también conocido como clorhidrato de 2-(3-fluorantilenilmetilamino)-2-metil-1,3-propanodiol, es un compuesto que pertenece a la familia de los arimetilaminopropanodioles. Este compuesto ha mostrado una actividad antitumoral significativa tanto in vitro como in vivo en sistemas tumorales. Es un derivado del fluoranteno y se ha estudiado por su posible uso en el tratamiento del cáncer debido a su capacidad de intercalar con el ADN e inhibir la síntesis de ADN .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BW-773U82 implica la reacción del fluoranteno con metilamina y 1,3-propanodiol. Las condiciones de reacción suelen incluir el uso de un disolvente como metanol o etanol, y la reacción se lleva a cabo bajo condiciones de reflujo. El producto se purifica entonces utilizando técnicas como la recristalización o la cromatografía .
Métodos de producción industrial
La producción industrial de BW-773U82 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y sistemas de flujo continuo para asegurar una producción eficiente. El proceso de purificación también se amplía, utilizando sistemas de cromatografía industrial para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
BW-773U82 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir BW-773U82 en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde uno de sus grupos funcionales es reemplazado por otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos o agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de BW-773U82 puede conducir a la formación de derivados del fluoranteno con grupos funcionales adicionales que contienen oxígeno .
Aplicaciones Científicas De Investigación
BW-773U82 tiene varias aplicaciones de investigación científica, incluyendo:
Química: Utilizado como compuesto modelo para estudiar la intercalación del ADN y sus efectos en la síntesis del ADN.
Biología: Estudiado por su potencial para inhibir el crecimiento de células cancerosas interfiriendo con la replicación del ADN.
Medicina: Investigado como un posible agente antitumoral en ensayos clínicos.
Industria: Utilizado en el desarrollo de nuevos fármacos contra el cáncer y como compuesto de referencia en la investigación farmacéutica
Mecanismo De Acción
El mecanismo de acción de BW-773U82 implica su capacidad de intercalar con el ADN, lo que altera el funcionamiento normal de enzimas como la topoisomerasa II y las ADN polimerasas. Esto lleva a la inhibición de la síntesis de ADN y a la inducción de roturas de la cadena de ADN, lo que finalmente resulta en la muerte celular. Los objetivos moleculares del compuesto incluyen la girasa del ADN bacteriana, la ADN polimerasa y la topoisomerasa II .
Comparación Con Compuestos Similares
BW-773U82 es parte de una serie de compuestos conocidos como arimetilaminopropanodioles. Compuestos similares incluyen:
Crisnatol (BW-770U82): Otro intercalador del ADN con actividad antitumoral.
BW-502U83: Un compuesto relacionado con propiedades de unión al ADN similares.
91U86: Un derivado de la N-metil-5-benzo©carbazol con potente actividad antitumoral
En comparación con estos compuestos, BW-773U82 ha mostrado menos toxicidad para el sistema nervioso central y una actividad antitumoral significativa, lo que lo convierte en un candidato prometedor para su posterior desarrollo .
Propiedades
Número CAS |
96404-51-2 |
|---|---|
Fórmula molecular |
C21H22ClNO2 |
Peso molecular |
355.9 g/mol |
Nombre IUPAC |
2-(fluoranthen-3-ylmethylamino)-2-methylpropane-1,3-diol;hydrochloride |
InChI |
InChI=1S/C21H21NO2.ClH/c1-21(12-23,13-24)22-11-14-9-10-19-17-6-3-2-5-16(17)18-8-4-7-15(14)20(18)19;/h2-10,22-24H,11-13H2,1H3;1H |
Clave InChI |
XPSPHVAGYMFPFA-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)(CO)NCC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43.Cl |
| 96404-51-2 | |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details


















Synthesis routes and methods II
Procedure details


















Synthesis routes and methods III
Procedure details


















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[5-(Triphenylmethoxy)pentyl]thymine](/img/structure/B3064282.png)
![1-[7-(Triphenylmethoxy)heptyl]thymine](/img/structure/B3064286.png)








